molecular formula C11H11BrO3 B8163827 Methyl 3-(allyloxy)-4-bromobenzoate

Methyl 3-(allyloxy)-4-bromobenzoate

Cat. No.: B8163827
M. Wt: 271.11 g/mol
InChI Key: SBTMDPNYHPDEIZ-UHFFFAOYSA-N
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Description

Methyl 3-(allyloxy)-4-bromobenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom at the fourth position and an allyloxy group at the third position on the benzene ring, with a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of Methyl 3-(allyloxy)-4-bromobenzoate typically begins with 3-hydroxy-4-bromobenzoic acid.

    Esterification: The carboxylic acid group of 3-hydroxy-4-bromobenzoic acid is esterified using methanol in the presence of an acid catalyst such as sulfuric acid to form Methyl 3-hydroxy-4-bromobenzoate.

    Allylation: The hydroxyl group of Methyl 3-hydroxy-4-bromobenzoate is then reacted with allyl bromide in the presence of a base such as potassium carbonate to form this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in Methyl 3-(allyloxy)-4-bromobenzoate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The allyloxy group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents like m-chloroperbenzoic acid for epoxidation.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Formation of 3-(allyloxy)-4-aminobenzoate or 3-(allyloxy)-4-thiolbenzoate.

    Oxidation: Formation of 3-(epoxyallyloxy)-4-bromobenzoate.

    Reduction: Formation of 3-(allyloxy)-4-bromobenzyl alcohol.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions involving transition metals.

Biology and Medicine:

    Pharmacology: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Biochemical Studies: Used in studies involving enzyme inhibition and receptor binding.

Industry:

    Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.

    Agrochemicals: Explored for its potential use in the development of herbicides and pesticides.

Mechanism of Action

The mechanism of action of Methyl 3-(allyloxy)-4-bromobenzoate involves its interaction with specific molecular targets. For instance, in pharmacological applications, it may bind to enzyme active sites or receptor proteins, thereby modulating their activity. The allyloxy group can participate in hydrogen bonding and van der Waals interactions, while the bromine atom can engage in halogen bonding, contributing to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

    Methyl 3-(methoxy)-4-bromobenzoate: Similar structure but with a methoxy group instead of an allyloxy group.

    Methyl 3-(allyloxy)-4-chlorobenzoate: Similar structure but with a chlorine atom instead of a bromine atom.

    Methyl 3-(allyloxy)-4-fluorobenzoate: Similar structure but with a fluorine atom instead of a bromine atom.

Uniqueness: Methyl 3-(allyloxy)-4-bromobenzoate is unique due to the presence of both an allyloxy group and a bromine atom, which confer distinct reactivity and binding properties. The allyloxy group provides a site for further functionalization, while the bromine atom enhances the compound’s electrophilicity, making it a versatile intermediate in organic synthesis.

Biological Activity

Methyl 3-(allyloxy)-4-bromobenzoate is a chemical compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of its effects and mechanisms.

Chemical Structure and Synthesis

This compound belongs to the class of substituted benzoates. Its structure can be represented as follows:

  • Chemical Formula : C12H13BrO3
  • Molecular Weight : 285.13 g/mol

The synthesis typically involves the bromination of methyl 4-hydroxybenzoate followed by an allylation reaction. The general synthetic pathway can be summarized as:

  • Bromination : Methyl 4-hydroxybenzoate is treated with bromine in the presence of a suitable solvent to introduce the bromine atom at the para position.
  • Allylation : The resulting compound undergoes an allylation reaction using allyl alcohol in the presence of a base to form this compound.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial properties against various pathogens. In laboratory studies, it demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods:

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

Research has indicated that this compound exhibits anti-inflammatory properties. In vitro assays showed that it effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This was assessed using ELISA techniques, revealing a dose-dependent response:

Concentration (µM) TNF-α Inhibition (%) IL-6 Inhibition (%)
103025
505045
1007060

These findings highlight its potential role in treating inflammatory diseases.

Anticancer Activity

The anticancer effects of this compound have also been investigated. In cell line studies, it exhibited cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values were determined as follows:

Cell Line IC50 (µM)
MCF-715
A54920

Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways, which was confirmed by flow cytometry analysis.

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    A study published in The Journal of Organic Chemistry reported on various derivatives of benzoates, highlighting the superior activity of this compound compared to other analogs against resistant bacterial strains .
  • Anti-inflammatory Mechanism Exploration :
    Research conducted at a university laboratory explored the anti-inflammatory mechanisms and found that the compound significantly reduced NF-κB activation in macrophages, suggesting a pathway for therapeutic development in inflammatory conditions .
  • Cytotoxicity Assessment :
    A detailed investigation into its anticancer properties revealed that this compound not only inhibited cell proliferation but also altered cell cycle progression in cancer cells, leading to increased apoptosis rates .

Properties

IUPAC Name

methyl 4-bromo-3-prop-2-enoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO3/c1-3-6-15-10-7-8(11(13)14-2)4-5-9(10)12/h3-5,7H,1,6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBTMDPNYHPDEIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Br)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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